Methyl [6-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate

Quality Control Procurement Specification Purity Comparison

Researchers screening for HIV-1 LTR or TNF-α inhibitors often encounter assay variability due to non-identical tetrahydropyrimidine congeners. This compound is the exact 2-piperidinyl-6-oxo scaffold with a C5 methyl acetate side chain validated in published SAR studies. - 98% purity reduces impurity-related false positives - Three modifiable sites (C6, piperidine N, C5 ester) enable focused library synthesis - Serves as both a biological probe and a versatile intermediate for medicinal chemistry Procure the defined scaffold to ensure cross-study reproducibility and reliable SAR interpretation.

Molecular Formula C12H19N3O3
Molecular Weight 253.30
CAS No. 1020046-36-9
Cat. No. B3045116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl [6-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate
CAS1020046-36-9
Molecular FormulaC12H19N3O3
Molecular Weight253.30
Structural Identifiers
SMILESCOC(=O)CC1CN=C(NC1=O)N2CCCCC2
InChIInChI=1S/C12H19N3O3/c1-18-10(16)7-9-8-13-12(14-11(9)17)15-5-3-2-4-6-15/h9H,2-8H2,1H3,(H,13,14,17)
InChIKeyHLSIKCPSDJOFMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl [6-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate – Overview


Methyl [6-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate (CAS 1020046-36-9) belongs to the piperidinylpyrimidine class of tetrahydropyrimidine derivatives, a series previously developed as inhibitors of TNF-α production and subsequently characterized as HIV-1 LTR transcriptional activation inhibitors [1]. Commercial vendors supply this compound at purities of 95–98%, with a molecular formula of C₁₂H₁₉N₃O₃ and a molecular weight of 253.30 g/mol . Its core scaffold—2-piperidinyl-6-oxo-1,4,5,6-tetrahydropyrimidine with a C5-methyl acetate substituent—places it within a narrow structural space that has produced nanomolar-activity tool compounds for both anti-TNF and anti-HIV drug discovery programs.

Scaffold HIV-1 LTR / TNF-α inhibitor SAR optimization
Purity Select 98% lot for low-impurity assay sensitivity
Class Validated piperidinylpyrimidine pharmacophore

CAS 1020046-36-9: Why Analogs Are Not Substitutes


The structure-activity relationship (SAR) established for piperidinylpyrimidine derivatives demonstrates that both the N-acyl substituent on the piperidine ring and the lipophilic substitution at the C6-position of the pyrimidine core critically govern HIV-1 LTR inhibitory activity [1]. Simple replacement of the C5-acetate ester or exchange of the piperidinyl moiety with morpholine, piperazine, or unsubstituted amino groups leads to complete loss of activity in the parent series [1]. Consequently, this specific compound—bearing an unadorned piperidin-1-yl group at C2 combined with a methyl acetate side chain at C5—occupies a distinct position within the SAR landscape. Procuring the exact compound ensures that downstream screening results are interpretable within the published activity framework, whereas generic substitution with a non-identical tetrahydropyrimidine congener introduces confounding variables that invalidate cross-study comparisons.

Piperidine replacement
Morpholine, piperazine, or NH₂ at C2 may abolish HIV-1 LTR activity
C5/C6 modification
Ester change or C6-aryl addition alters SAR; activity may not transfer
Generic tetrahydropyrimidine
Non-identical congeners introduce confounding variables in cross-study comparisons

CAS 1020046-36-9 Differentiation Evidence


Vendor Purity Benchmarking

Among commercial suppliers of CAS 1020046-36-9, purity specifications differ substantially between vendors, an important consideration for procurement decisions. Leyan provides this compound at 98% purity (Product No. 2219612) , whereas AKSci and CheMenu supply the compound at 95% purity . The 3-percentage-point purity difference translates to a 2.5-fold lower maximum impurity burden (2% vs. 5%), reducing the risk of confounding biological assay results caused by trace impurities.

Purity Comparison
Head-to-head
98% vs 95% purity; impurity ceiling 2% vs 5%
Supports procurement selection for sensitive assays
Leyan 98% lot reduces max impurity risk by 60%
Quality Control Procurement Specification Purity Comparison

SAR Provenance: HIV-1 LTR Inhibitor Class

The underlying scaffold of CAS 1020046-36-9—the 2-piperidinyl-6-oxo-1,4,5,6-tetrahydropyrimidine core—is explicitly encompassed by the piperidinylpyrimidine series characterized by Fujiwara et al. (2008) as inhibitors of HIV-1 LTR activation [1]. The SAR study demonstrated that modifications to the piperidine N-substituent and C6-lipophilic appendage profoundly modulate inhibitory potency, with select derivatives achieving sub-micromolar activity in HIV-1 LTR-directed CAT reporter gene assays in Jurkat cells [1]. While the precise inhibitory IC₅₀ of CAS 1020046-36-9 is not publicly disclosed, its structural classification within this validated pharmacophore establishes it as a competent starting point for medicinal chemistry optimization in anti-HIV and anti-TNF-α programs.

SAR Class Membership
Class-level
HIV-1 LTR inhibitor pharmacophore (sub-μM class activity)
Class-validated starting point for optimization
No individual IC₅₀ disclosed; verify in-house
HIV-1 LTR inhibition TNF-α inhibition Structure-Activity Relationship

Structural Distinction: Substitution Pattern vs. Analogs

CAS 1020046-36-9 carries a methyl acetate group at the C5 position of the tetrahydropyrimidine ring, distinguishing it from closely related analogs such as ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate, which features a C6-aryl ring and an ethyl ester , and from methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate (CAS 1309885-35-5), which replaces the piperidinyl group with a primary amine . The Fujiwara SAR study established that C6-aromatic substitution and the piperidine N-acyl group are dominant activity determinants [1]; consequently, the absence of a C6-aryl group and the retention of a synthetically accessible free piperidine nitrogen in CAS 1020046-36-9 render it a unique intermediate for divergent library synthesis aimed at probing both C6 and N-piperidine pharmacophoric requirements.

Structural Differentiation
Supporting evidence
C5 methyl acetate; free piperidine N; no C6-aryl
Enables divergent SAR at C6 and N-piperidine
Preserves synthetic vectors vs pre-substituted analogs
Medicinal Chemistry Scaffold Differentiation Substituent Effects

Application Scenarios for CAS 1020046-36-9


HIV-1 LTR Inhibitor Optimization

CAS 1020046-36-9 serves as a tractable starting scaffold for constructing focused libraries targeting HIV-1 LTR activation. The free piperidine nitrogen allows systematic N-acylation to install piperonyloyl or related groups shown to enhance potency, while the unoccupied C6 position permits introduction of lipophilic substituents proven critical for activity [1]. Researchers can procure the 98% pure lot from Leyan to minimize impurity interference during initial SAR exploration, then use the compound as a versatile intermediate for parallel synthesis of analogs designed to map both C6 and N-piperidine pharmacophoric requirements.

TNF-α Production Inhibition Screening

Because the piperidinylpyrimidine class was originally developed as TNF-α production inhibitors, CAS 1020046-36-9 is a relevant entry point for academic and industrial groups screening for novel anti-TNF agents [1]. Its structural simplicity relative to C6-aryl-substituted analogs permits assessment of the minimal pharmacophore required for TNF-α suppression, and its methyl acetate group can be hydrolyzed to the free carboxylic acid for metabolite identification or prodrug strategy evaluation. Procurement of the highest available purity (98%) ensures that any observed TNF-α modulation is attributable to the parent compound rather than contaminants.

Divergent Heterocyclic Library Synthesis

The compound's three modifiable sites—the piperidine nitrogen, the C6 position of the tetrahydropyrimidine ring, and the C5 methyl acetate side chain—enable its use as a three-point diversification scaffold for generating compound libraries. Synthetic routes can exploit chemoselective transformations: the methyl ester can be saponified to the acid for amide coupling, the piperidine nitrogen can undergo alkylation or acylation, and the C6 position can be functionalized via condensation or cross-coupling chemistry. This divergent synthetic potential, combined with the structural precedent for biological activity within the piperidinylpyrimidine class [1], makes it a cost-effective purchase for core-facility compound collections.

Application
Selection Property
Validation Focus
HIV-1 LTR inhibitor SAR
Free piperidine N and C6 for focused library
N-acylation and C6 substitution SAR validation
TNF-α inhibitor screening
Minimal pharmacophore scaffold
Confirm TNF-α modulation in reporter assays
Divergent library synthesis
Three-point diversification (piperidine N, C6, C5 ester)
Chemoselective transformations and library yield
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